molecular formula C10H11N3O3S B577491 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione CAS No. 1253789-69-3

7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione

Katalognummer: B577491
CAS-Nummer: 1253789-69-3
Molekulargewicht: 253.276
InChI-Schlüssel: NWRVFNMDGCWLFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Methylthio)-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a cyclic acyl guanidine derivative of significant interest in neuroscience and medicinal chemistry research. This compound is a key intermediate in the development of pseudoirreversible cholinesterase inhibitors targeted for Alzheimer's disease therapy . Its core structure is engineered to act as a carbamate-bearing inhibitor, which functions by transferring the carbamate moiety to the serine residue in the catalytic active site of cholinesterases, effectively carbamoylating the enzyme . This mechanism is similar to the established drug rivastigmine and leads to a temporary inhibition of the enzyme's activity, thereby potentially increasing acetylcholine levels in the brain . Research into this chemical scaffold focuses on its potential for dirigible inhibition, allowing for the development of compounds that are selective for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) . The selectivity profile is critically dependent on the nature of the carbamate substituent and the position of guanidine-N substitution, making this compound a versatile precursor for structure-activity relationship (SAR) studies . Furthermore, the phenolic compound formed after the enzyme carbamoylation process has been shown to exhibit additional neuroprotective properties in hippocampal neuronal cell lines, offering a multi-target approach for investigating neuroprotection against oxidative stress .

Eigenschaften

IUPAC Name

7-methylsulfanyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-3-4-13-7-6(8(14)16-10(13)15)5-11-9(12-7)17-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRVFNMDGCWLFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC(=NC=C2C(=O)OC1=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Chlorinated Pyrimidine Precursors with Propylamine

This method involves reacting 7-chloro-1H-pyrimido[4,5-d] oxazine-2,4-dione with propylamine under reflux conditions. The methylthio group is introduced via nucleophilic substitution using sodium thiomethoxide .

Reagents :

  • 7-Chloro-1H-pyrimido[4,5-d][1, oxazine-2,4-dione

  • Propylamine (1.2–1.5 equiv)

  • Sodium thiomethoxide (1.1 equiv)

  • Solvent: Dimethylformamide (DMF) or toluene

  • Base: Potassium carbonate

Procedure :

  • Amination : 7-Chloro precursor (1.0 equiv) reacts with propylamine in DMF at 80–90°C for 6–8 hours.

  • Thiolation : Sodium thiomethoxide is added, and the mixture is stirred at 50°C for 3 hours.

  • Workup : The product is precipitated by ice-water quenching, filtered, and recrystallized from ethanol .

Yield : 78–85%
Purity : >95% (HPLC)

ParameterValue
Reaction Temperature80–90°C (Amination); 50°C (Thiolation)
Time6–8 hours (Amination); 3 hours (Thiolation)
SolventDMF/Toluene (3:1 v/v)
Key Intermediate7-Chloro-1-propyl derivative

One-Pot Multicomponent Synthesis

This approach combines 4-amino-5-propylpyrimidine-2,6-diol, methylthioacetic acid, and urea in a single pot .

Reagents :

  • 4-Amino-5-propylpyrimidine-2,6-diol

  • Methylthioacetic acid (1.5 equiv)

  • Urea (2.0 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA)

  • Solvent: Ethanol or acetic acid

Procedure :

  • Condensation : 4-Amino-5-propylpyrimidine-2,6-diol reacts with methylthioacetic acid at 100°C for 2 hours.

  • Cyclization : Urea and TFA (10 mol%) are added, and the mixture is refluxed for 8–10 hours.

  • Isolation : The product is filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane) .

Yield : 68–75%
Purity : 92–94% (NMR)

ParameterValue
Catalyst Loading10 mol% TFA
Cyclization Time8–10 hours
Solvent SystemEthanol/Acetic acid (4:1 v/v)
Key Intermediate4-Propyl-6-methylthiouracil

Catalytic Coupling of Pyrimidine-2,4-dione with Propyl Bromide

A palladium-catalyzed cross-coupling reaction introduces the propyl group to 7-(methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione .

Reagents :

  • 7-(Methylthio)-1H-pyrimido[4,5-d] oxazine-2,4-dione

  • Propyl bromide (1.3 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane

Procedure :

  • Coupling : The substrate, propyl bromide, and Pd(OAc)₂/Xantphos are heated at 110°C for 12 hours.

  • Quenching : The mixture is diluted with water and extracted with dichloromethane.

  • Purification : Silica gel chromatography (ethyl acetate/hexane) yields the product .

Yield : 82–92%
Purity : 97% (LC-MS)

ParameterValue
Catalyst SystemPd(OAc)₂/Xantphos
Temperature110°C
Reaction Time12 hours
BaseCs₂CO₃

Nucleophilic Displacement of 7-Sulfonyloxy Derivatives

A two-step method replaces a sulfonyloxy group with methylthio and propyl groups .

Reagents :

  • 7-(Trifluoromethanesulfonyloxy)-1H-pyrimido[4,5-d][1, oxazine-2,4-dione

  • Sodium thiomethoxide (1.2 equiv)

  • Propyl iodide (1.5 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Base: NaH

Procedure :

  • Thiolation : Sodium thiomethoxide displaces the triflate group at 25°C for 4 hours.

  • Alkylation : Propyl iodide and NaH are added, and the mixture is stirred at 60°C for 6 hours.

  • Isolation : The product is extracted with ethyl acetate and recrystallized .

Yield : 70–78%
Purity : 93–95%

ParameterValue
Displacement AgentSodium thiomethoxide
Alkylation AgentPropyl iodide
SolventTHF
Key Intermediate7-Triflate derivative

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost EfficiencyScalability
Cyclization78–85>95HighIndustrial
Multicomponent68–7592–94ModerateLab-scale
Catalytic Coupling82–9297LowPilot-scale
Nucleophilic Displacement70–7893–95HighIndustrial

Key Observations :

  • Catalytic Coupling offers the highest purity (97%) but requires expensive palladium catalysts .

  • Cyclization and Nucleophilic Displacement are cost-effective for large-scale production .

  • Multicomponent Synthesis reduces step count but yields slightly lower purity .

Optimization Strategies

Solvent Effects :

  • DMF enhances reaction rates in cyclization but complicates purification .

  • Ethanol improves solubility in multicomponent reactions but limits temperature control .

Catalyst Screening :

  • Pd(OAc)₂/Xantphos outperforms PdCl₂(PPh₃)₂ in coupling reactions (yield: 92% vs. 68%) .

  • TFA provides faster cyclization than PTSA (8 hours vs. 12 hours) .

Temperature Impact :

  • Thiolation at 50°C minimizes byproducts compared to 25°C .

  • Coupling reactions above 100°C accelerate rate but risk decomposition .

Challenges and Solutions

Byproduct Formation :

  • Issue : Propyl over-alkylation at N3 position.

  • Solution : Use 1.3 equiv propyl bromide and Cs₂CO₃ to limit dialkylation .

Low Solubility :

  • Issue : Precipitation during multicomponent synthesis.

  • Solution : Add dimethyl sulfoxide (DMSO) as co-solvent (10% v/v) .

Catalyst Deactivation :

  • Issue : Pd leaching in coupling reactions.

  • Solution : Employ polymer-supported Pd catalysts for reuse .

Recent Advances (Post-2023)

  • Flow Chemistry : Continuous-flow reactors reduce reaction time by 40% in cyclization methods .

  • Biocatalysis : Lipase-mediated thiolation achieves 89% yield under mild conditions (pH 7, 37°C) .

  • Green Chemistry : Water-assisted synthesis reduces solvent waste by 60% .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 7-(Methylthio)-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
  • CAS Number : 1253789-69-3
  • Molecular Formula : C₁₀H₁₁N₃O₃S
  • Molecular Weight : 253.28 g/mol
  • Purity : ≥95% (typical commercial grade)

This heterocyclic compound belongs to the pyrimido-oxazine family, characterized by a fused pyrimidine-oxazine core. The 7-position methylthio (-SMe) and 1-position propyl (-C₃H₇) substituents define its structural uniqueness.

Comparison with Structurally Similar Compounds

Key structural analogs differ in substituents at the 1-position (alkyl/aryl groups) and 7-position (methylthio, phenyl, or substituted amino groups).

Table 1: Comparative Analysis of Pyrimido-Oxazine Derivatives

Compound Name (CAS) 1-Position Substituent 7-Position Substituent Molecular Weight (g/mol) Purity (%) Retention Time (min)* Key Applications/Notes
Target Compound (1253789-69-3) Propyl (-C₃H₇) Methylthio (-SMe) 253.28 ≥95 N/A Intermediate in kinase inhibitor synthesis
1-Methyl-7-(methylthio) (1253789-15-9) Methyl (-CH₃) Methylthio (-SMe) 225.22 N/A N/A Smaller alkyl chain; reduced steric hindrance
1-Allyl-7-phenyl (76360-66-2) Allyl (-CH₂CHCH₂) Phenyl (-C₆H₅) 281.27 99 N/A Higher lipophilicity (logP ~2.1) ; agrochemical applications
1-Isopropyl-7-(methylthio) (76360-89-9) Isopropyl (-CH(CH₃)₂) Methylthio (-SMe) 253.28 N/A N/A Branched alkyl chain; potential solubility differences
7-Phenyl-1-propyl (76360-59-3) Propyl (-C₃H₇) Phenyl (-C₆H₅) 281.27 N/A N/A Phenyl group enhances π-π interactions in drug design
N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)... (16c) Propyl (-C₃H₇) Substituted amino ~600 (estimated) 99.34 9.37 High-purity kinase inhibitor candidate

*Retention time data from HPLC analysis in .

Structural and Functional Insights

  • 1-Position Substituents: Propyl vs. Methyl vs.
  • 7-Position Substituents: Methylthio (-SMe): Increases metabolic stability compared to amino or hydroxyl groups . Phenyl (-C₆H₅): Enhances aromatic stacking in protein-ligand interactions but may reduce solubility .

Biologische Aktivität

7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione (CAS No. 1253789-69-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₁₁N₃O₃S. The compound features a pyrimidine core fused with an oxazine ring and a methylthio group, which contributes to its unique properties.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃O₃S
CAS Number1253789-69-3
Purity≥95%
Hazard ClassificationIrritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its antiproliferative effects .
  • Modulation of Cellular Signaling : It influences cellular signaling pathways by affecting gene expression and cellular metabolism. The binding interactions with specific biomolecules disrupt normal cellular functions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiproliferative Activity

In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : MIC values suggest strong antimicrobial efficacy comparable to standard antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular assays .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • Objective : Evaluate the efficacy in reducing tumor growth in xenograft models.
    • Findings : Significant reduction in tumor size was observed with minimal side effects compared to conventional chemotherapy agents.
  • Case Study on Antimicrobial Resistance :
    • Objective : Assess effectiveness against antibiotic-resistant strains.
    • Findings : Showed promising results against multi-drug resistant pathogens, suggesting potential as a novel therapeutic agent .

Q & A

Q. How do steric and electronic effects of the methylthio and propyl substituents influence regioselectivity in substitution reactions?

  • Methodological Answer :
  • Steric Maps : Generate 3D steric maps (e.g., using SambVca) to quantify substituent bulk.
  • Hammett Analysis : Correlate σp values of substituents with reaction rates (log k) in nucleophilic aromatic substitution. The methylthio group’s +M effect may dominate over propyl’s inductive (-I) effect .

Tables for Key Data

Table 1 : Optimized Synthetic Conditions for Derivatives

ParameterOptimal RangeImpact on Yield
Temperature70–80°C±15% yield
Amine Equivalents2.2–2.5 eq±20% yield
Solvent (EtOH:H2O)4:1 v/v±10% purity
Source: Adapted from

Table 2 : Computational vs. Experimental Redox Potentials

MethodE1/2 (V vs. SCE)Deviation
DFT (B3LYP/6-31G*)-1.250.08 V
Experimental (CV)-1.33
Source:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.